molecular formula C11H7FN2O3 B1398558 3-(3-Fluoro-5-nitrophenoxy)pyridine CAS No. 803700-29-0

3-(3-Fluoro-5-nitrophenoxy)pyridine

Cat. No. B1398558
M. Wt: 234.18 g/mol
InChI Key: DBJJZYUJIVEGND-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-nitrophenoxy)pyridine is a chemical compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine involves a mixture of 3-hydroxypyridine, 3,5-difluoronitrobenzene, and potassium carbonate in dry N,N-dimethylformamide. The mixture is heated to 100°C overnight. After cooling to room temperature, the solvent is removed in vacuo. The mixture is then diluted with EtOAc and water, and the layers are separated. The organic layer is washed twice with water. The combined aqueous layers are extracted once with EtOAc and the combined organic layers are washed once with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo .


Molecular Structure Analysis

The molecular structure of 3-(3-Fluoro-5-nitrophenoxy)pyridine consists of a pyridine ring attached to a fluoro-nitrophenoxy group .

Scientific Research Applications

Metabolite Identification and Analysis

  • Research demonstrates the use of high-performance liquid chromatography-nuclear magnetic resonance (HPLC-NMR) for identifying metabolites of phenoxypyridines, including derivatives of 3-nitro-2-(2-fluorophenoxy)pyridine. This approach facilitates the characterization of minor metabolites in in vitro systems without the need for radiolabels or synthetic standards, showing its utility in drug discovery and optimization exercises (Corcoran et al., 1997).

Synthesis of Radiopharmaceuticals

  • 3-(3-Fluoro-5-nitrophenoxy)pyridine derivatives have been utilized in the synthesis of radiolabeled compounds, such as 3-fluoro-4-aminopyridine. This work demonstrates the potential for using pyridine N-oxides in the synthesis of fluoropyridines for pharmaceutical and radiopharmaceutical applications (Brugarolas et al., 2016).

Development of Nucleic Acid-Based Imaging Technology

  • Innovations in the field of genetic alphabet expansion have led to the creation of novel, unnatural base pairs between fluorophore and quencher nucleobase analogues. This advancement is significant for nucleic acid-based sensing and diagnostic applications, as well as basic research imaging (Kimoto et al., 2010).

Pyridine-based Polymers

  • Research on pyridine-containing polymers, such as those synthesized using 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine, demonstrates their potential in creating soluble polyimides with good thermal stability, mechanical properties, and low water uptake. These polymers are promising for various industrial applications (Yan et al., 2011).

Fluorescent Chemosensors

  • Pyridine-based compounds have been developed as fluorescent chemosensors, demonstrating high selectivity and sensitivity for detecting metal ions like Fe3+/Fe2+. This highlights their potential in biological imaging and environmental monitoring (Maity et al., 2018).

Cathode-Modifying Layers in Polymer Solar Cells

  • Novel alcohol-soluble conjugated polymers incorporating pyridine have been used as cathode interfacial layers in polymer solar cells, showing improved power conversion efficiency. This research opens new avenues for the development of high-performance solar cells (Chen et al., 2017).

properties

IUPAC Name

3-(3-fluoro-5-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJJZYUJIVEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722564
Record name 3-(3-Fluoro-5-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-5-nitrophenoxy)pyridine

CAS RN

803700-29-0
Record name 3-(3-Fluoro-5-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxypyridine (3.25 g) in dimethylformamide (75 ml), 6.75 g of potassium carbonate and 5.0 g of 1,3-difluoro-5-nitrobenzene were added, and the reaction solution was stirred at 100° C. for 6 hours. The reaction solution was cooled, thereafter diluted with a saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The combined organic layers were washed with water and a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the resultant residue was purified by silica gel chromatography to yield the title compound as a yellow oil.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Li, K Sun, Y Hua, Z Tan, Q Shi - International Journal of …, 2017 - dergipark.org.tr
A mixture of 3-hydroxypyridine (11.9 g, 126 mmol, 1.0 equiv), 3, 5-difluoronitrobenzene (20.0 g, 126 mmol, 1.0 equiv) and potassium carbonate (34.8 g, 252 mmol, 2.0 equiv) in dry N, N-…
Number of citations: 0 dergipark.org.tr

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